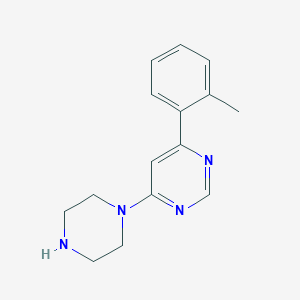
4-(2-Methylphenyl)-6-piperazin-1-ylpyrimidine
Descripción general
Descripción
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have diverse pharmacological effects and are known for their use in drugs, dyes, and plastics .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For instance, a similar compound, 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione, had its structure confirmed by spectroscopic data .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Pyrazole-bearing compounds, which are structurally similar, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, a similar compound, 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione, had its properties studied using density functional theory .Aplicaciones Científicas De Investigación
Synthesis and Protein Kinase Inhibition
4-(2-Methylphenyl)-6-piperazin-1-ylpyrimidine analogs, including CTx-0152960 and CTx-0294885, have been synthesized using a hybrid flow and microwave approach. This methodology facilitates the production of broad-spectrum protein kinase inhibitors, optimizing synthetic efficiency and yield while minimizing purification needs. These inhibitors target protein kinases involved in various cellular processes, highlighting their potential in therapeutic applications (Russell et al., 2015).
Coordination Chemistry and Copper Complex Formation
The compound serves as a building block in the synthesis of N,N,O-donor Schiff-base ligands, which have demonstrated unique coordination chemistry with Copper (II). These studies explore how variations in the ligand structure affect the coordination, magnetic properties, and overall behavior of copper complexes, offering insights into the design of metal-based drugs and materials (Majumder et al., 2016).
Antiproliferative Activity Against Cancer Cell Lines
A series of 4-(2-Methylphenyl)-6-piperazin-1-ylpyrimidine derivatives have been evaluated for their antiproliferative activity against human cancer cell lines. Some derivatives exhibited significant inhibitory effects, suggesting potential applications in cancer therapy (Mallesha et al., 2012).
Adenosine Receptor Affinity
Derivatives of 4-(2-Methylphenyl)-6-piperazin-1-ylpyrimidine, modified at the 5-position, show affinity and selectivity for adenosine A1 and A2A receptors. This receptor interaction is crucial for developing drugs aimed at neurological disorders, demonstrating the compound's versatility in drug development (Squarcialupi et al., 2017).
Photo-induced Electron Transfer
Studies on naphthalimide derivatives, including those with piperazine substituents, reveal their luminescent properties and capability for photo-induced electron transfer. These properties are significant for developing optical materials and sensors (Gan et al., 2003).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2-methylphenyl)-6-piperazin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c1-12-4-2-3-5-13(12)14-10-15(18-11-17-14)19-8-6-16-7-9-19/h2-5,10-11,16H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTURYNZJBQEQRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=N2)N3CCNCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylphenyl)-6-piperazin-1-ylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclopentanecarboxylic acid, 2-[(4'-amino[1,1'-biphenyl]-4-yl)carbonyl]-, methyl ester, (1R,2R)-](/img/structure/B3175735.png)
![[1,1':3',1''-Terphenyl]-3,3''-diamine](/img/structure/B3175743.png)

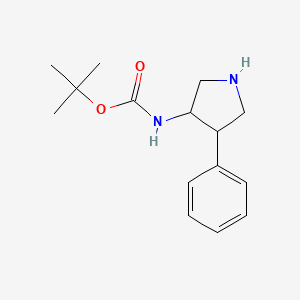
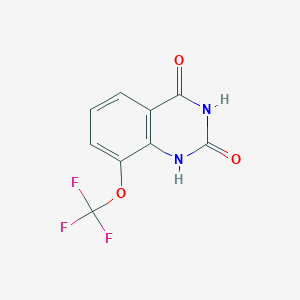
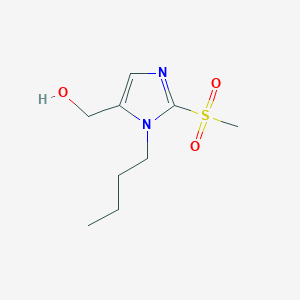
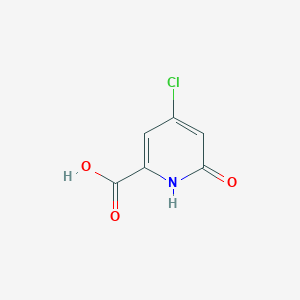

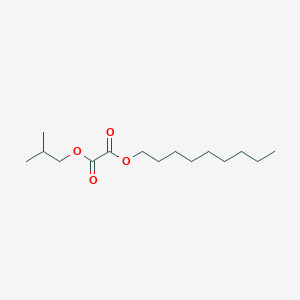
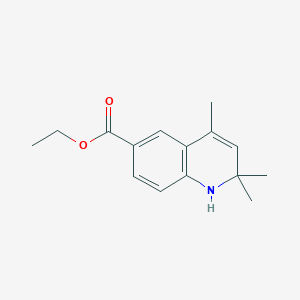
![[(2S,3S,5S)-5-amino-1,6-diphenyl-2-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-3-yl] (2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B3175789.png)
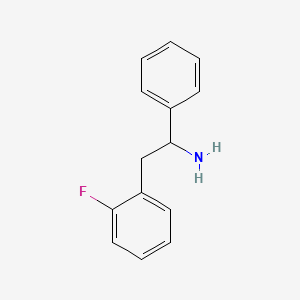
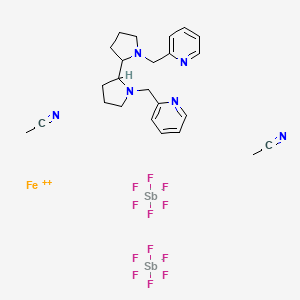
![(2S,4R)-4-[(4-bromophenyl)methyl]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B3175813.png)